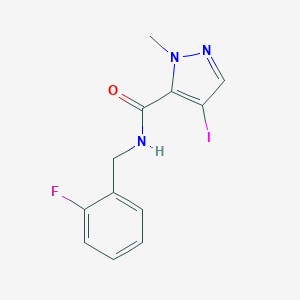
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide, also known as CTCA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is not fully understood. However, it has been proposed that 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide may reduce inflammation and inhibit cell proliferation, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a half-life of approximately 2 hours in rats, indicating its potential for rapid metabolism and elimination. 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have a dose-dependent effect on cell viability, with higher concentrations leading to increased cell death. Additionally, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is its low toxicity profile, making it a promising candidate for further development as a therapeutic agent. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is its limited solubility in aqueous solutions, which may pose challenges in its formulation for clinical use.
Orientations Futures
There are several potential future directions for the research and development of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide. One area of interest is the identification of its specific molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the efficacy of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide in animal models and in clinical trials. Finally, the development of novel formulations and delivery methods may enhance the therapeutic potential of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide and overcome its limitations.
In conclusion, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is a promising chemical compound with potential therapeutic applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Further research is needed to fully understand its mechanism of action, evaluate its efficacy in animal models and clinical trials, and develop novel formulations and delivery methods to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide involves the reaction between 5-chloro-2-thiophenecarboxylic acid and acryloyl chloride in the presence of triethylamine. The resulting product is then treated with cyanamide and triethylamine to obtain 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide. This method has been optimized to produce high yields of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide with excellent purity.
Applications De Recherche Scientifique
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been tested against various cancer cell lines, and it has been found to inhibit cell proliferation and induce apoptosis. Additionally, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide |
|---|---|
Formule moléculaire |
C8H5ClN2OS |
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
(E)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+ |
Clé InChI |
OCIZIEBEFPKXLJ-HWKANZROSA-N |
SMILES isomérique |
C1=C(SC(=C1)Cl)/C=C(\C#N)/C(=O)N |
SMILES |
C1=C(SC(=C1)Cl)C=C(C#N)C(=O)N |
SMILES canonique |
C1=C(SC(=C1)Cl)C=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)


![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)